molecular formula C10H10F5NO4S B1394503 Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate CAS No. 1309569-23-0

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate

Cat. No.: B1394503
CAS No.: 1309569-23-0
M. Wt: 335.25 g/mol
InChI Key: UFSKYJYVIQNZRQ-UHFFFAOYSA-N
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Description

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is a chemical compound with the molecular formula C₁₀H₁₀F₅NO₄S and a molecular weight of 335.03 g/mol . This compound is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an ethyl acetate moiety attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various boron reagents . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form an amine group, which can then interact with various enzymes and receptors. The pentafluorosulfanyl group can influence the compound’s lipophilicity and electron-withdrawing properties, affecting its overall reactivity and interactions .

Comparison with Similar Compounds

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate can be compared with other similar compounds, such as:

    Ethyl (2-nitro-5-(trifluoromethyl)phenyl) acetate: This compound has a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different chemical properties and reactivity.

    Ethyl (2-nitro-5-(methylsulfonyl)phenyl) acetate: This compound has a methylsulfonyl group, which affects its chemical behavior and applications.

The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct physicochemical properties such as high chemical stability and strong electron-withdrawing effects .

Properties

IUPAC Name

ethyl 2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO4S/c1-2-20-10(17)6-7-5-8(21(11,12,13,14)15)3-4-9(7)16(18)19/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKYJYVIQNZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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